5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure consisting of a pyridine ring and a pyrrole ring
Preparation Methods
The synthesis of 5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a pyridine derivative with a suitable fluorobenzyl halide under basic conditions to form the desired product. The reaction typically requires the use of a strong base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to promote the formation of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the overall yield and purity of the product.
Chemical Reactions Analysis
5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols.
For example, the carboxylic acid group in the compound can be converted to an ester or an amide through reaction with an alcohol or an amine, respectively. The fluorobenzyl group can undergo substitution reactions with nucleophiles to form new derivatives. The pyrrolo[2,3-c]pyridine core can also participate in various cycloaddition reactions to form more complex structures.
Scientific Research Applications
5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules and materials. In biology, it may be used as a probe or a ligand for studying biological processes and interactions. In medicine, it has potential applications as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In industry, it can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid depends on its specific application and target. In general, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target and influence various cellular processes and pathways. For example, the compound may inhibit the activity of a specific enzyme involved in a disease pathway, leading to a therapeutic effect.
Comparison with Similar Compounds
5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be compared with other similar compounds, such as pyridinedicarboxylic acids and their derivatives. These compounds share a similar pyridine core but differ in the nature and position of the substituents. For example, quinolinic acid, lutidinic acid, and isocinchomeronic acid are all pyridinedicarboxylic acids with different substitution patterns. The presence of the methoxycarbonyl and fluorobenzyl groups in this compound makes it unique and may confer specific chemical and biological properties that are not present in other similar compounds .
Properties
Molecular Formula |
C17H13FN2O4 |
---|---|
Molecular Weight |
328.29 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-methoxycarbonylpyrrolo[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H13FN2O4/c1-24-17(23)14-6-12-13(16(21)22)9-20(15(12)7-19-14)8-10-2-4-11(18)5-3-10/h2-7,9H,8H2,1H3,(H,21,22) |
InChI Key |
DMEMAMZZHYFQTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.